REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.[Li]CCCC.[I:14]I.O>O1CCCC1>[I:14][C:2]1[O:1][CH:5]=[CH:4][C:3]=1[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
44.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
During warming
|
Type
|
CUSTOM
|
Details
|
the organic solvents were removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
for 16 h
|
Duration
|
16 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1OC=CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |